

Application Notes: Immunofluorescence

Staining of Cadherin-11 in Cultured Cells

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Compound of Interest

Compound Name: *cadherin-11*

Cat. No.: *B1176826*

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Introduction

Cadherin-11 (CDH11), also known as OB-cadherin, is a type II classical cadherin that mediates calcium-dependent, homophilic cell-cell adhesion.[1][2] As a transmembrane protein, its cytoplasmic domain interacts with catenins (such as β -catenin and p120-catenin) to connect to the actin cytoskeleton.[3][4][5] **Cadherin-11** is crucial for the sorting and arrangement of cells during development and for maintaining tissue integrity.[2][3] Aberrant expression of **Cadherin-11** is associated with various pathologies, including cancer progression, where it can promote invasion and metastasis, and inflammatory diseases like rheumatoid arthritis.[2][3][6] In cancer, a switch from E-cadherin to **Cadherin-11** expression is often observed during epithelial-mesenchymal transition (EMT).[7]

Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization of **Cadherin-11**. In cultured cells, **Cadherin-11** is typically found at the cell membrane, specifically at cell-cell contacts.[8][9][10] It can also be observed in lamellipodia-like extensions and focal adhesions.[6][8] Some studies have reported cytoplasmic and even nuclear localization in certain cancer cell lines.[7] This application note provides a detailed protocol for the immunofluorescent staining of **Cadherin-11** in cultured cells, intended for researchers, scientists, and drug development professionals.

Principle of the Method

Immunofluorescence uses antibodies to detect a specific target antigen within a cell. A primary antibody binds directly to **Cadherin-11**. Then, a secondary antibody, which is conjugated to a

fluorescent molecule (fluorophore), binds to the primary antibody. When excited by light of a specific wavelength, the fluorophore emits light at a different, longer wavelength. This emitted light is detected using a fluorescence microscope, allowing for the visualization of **Cadherin-11**'s location within the cell. The process involves several key steps: cell culture and preparation, fixation to preserve cellular structure, permeabilization to allow antibody access to intracellular epitopes, blocking to prevent non-specific antibody binding, and incubation with primary and secondary antibodies.

Experimental Protocols

I. Required Materials and Reagents

Reagents:

- Phosphate-Buffered Saline (PBS), 1X, pH 7.4
- Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Prepare fresh or use pre-made, stabilized solutions. Caution: PFA is toxic; handle in a fume hood.
- Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.[\[6\]](#)
- Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) in PBS.[\[6\]](#)[\[11\]](#)
- Primary Antibody Dilution Buffer: 1% BSA in PBS.
- Primary Antibody: Anti-**Cadherin-11** antibody validated for immunocytochemistry (ICC/IF). [\[12\]](#)
- Secondary Antibody: Fluorophore-conjugated secondary antibody appropriate for the host species of the primary antibody (e.g., Alexa Fluor 488 goat anti-rabbit).
- Nuclear Counterstain: 4',6-diamidino-2-phenylindole (DAPI).
- Antifade Mounting Medium.

Equipment:

- Sterile glass coverslips and multi-well culture plates.

- Humidified chamber.
- Fluorescence microscope with appropriate filters.
- Pipettes and tips.
- Forceps.
- Glass microscope slides.

II. Step-by-Step Staining Protocol

This protocol is optimized for cells grown on glass coverslips in a 24-well plate. Adjust volumes as needed for different formats.

- Cell Seeding and Culture:
 - Place sterile glass coverslips into the wells of a 24-well plate.
 - Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of staining.
 - Culture cells under appropriate conditions until they reach the desired confluency.
- Fixation:
 - Gently aspirate the culture medium.
 - Wash the cells once with 500 μ L of 1X PBS.
 - Add 300-400 μ L of 4% PFA Fixation Solution to each well.
 - Incubate for 10-20 minutes at room temperature.[\[13\]](#)[\[14\]](#) Note: Over-fixation can mask the antigen epitope.[\[15\]](#)
 - Aspirate the fixative and wash the cells twice with 1X PBS for 5 minutes each.
- Permeabilization:

- Add 300 μ L of Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS).[6]
- Incubate for 5-10 minutes at room temperature. This step is crucial for allowing antibodies to access the cytoplasmic domain of **Cadherin-11**.
- Aspirate the buffer and wash three times with 1X PBS.
- Blocking:
 - Add 300 μ L of Blocking Buffer (e.g., 1% BSA in PBS).[6]
 - Incubate for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.
- Primary Antibody Incubation:
 - Dilute the anti-**Cadherin-11** primary antibody in Primary Antibody Dilution Buffer to its recommended working concentration (typically 1:100 to 1:1000).[16]
 - Aspirate the blocking buffer from the coverslips.
 - Add the diluted primary antibody solution to each coverslip, ensuring it is fully covered.
 - Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
- Secondary Antibody Incubation:
 - Aspirate the primary antibody solution.
 - Wash the coverslips three times with 1X PBS for 5 minutes each.
 - Dilute the fluorophore-conjugated secondary antibody in Primary Antibody Dilution Buffer (e.g., 1:200 to 1:1000).[17] Protect from light from this point forward.
 - Add the diluted secondary antibody to each coverslip.
 - Incubate for 1-2 hours at room temperature in a humidified, dark chamber.[14]
- Counterstaining and Mounting:

- Aspirate the secondary antibody solution.
- Wash the coverslips three times with 1X PBS for 5 minutes each in the dark.
- (Optional) Incubate with DAPI solution for 5-10 minutes to stain the nuclei.
- Wash once more with 1X PBS.
- Using forceps, carefully remove the coverslip from the well. Wick away excess PBS with the edge of a lab wipe.
- Place a drop of antifade mounting medium onto a clean microscope slide.
- Invert the coverslip (cell-side down) onto the drop of mounting medium, avoiding air bubbles.
- Seal the edges with nail polish if desired for long-term storage.
- Imaging:
 - Store slides at 4°C in the dark for at least a few hours before imaging.
 - Visualize the staining using a fluorescence microscope with the appropriate excitation and emission filters for the chosen fluorophore and DAPI.

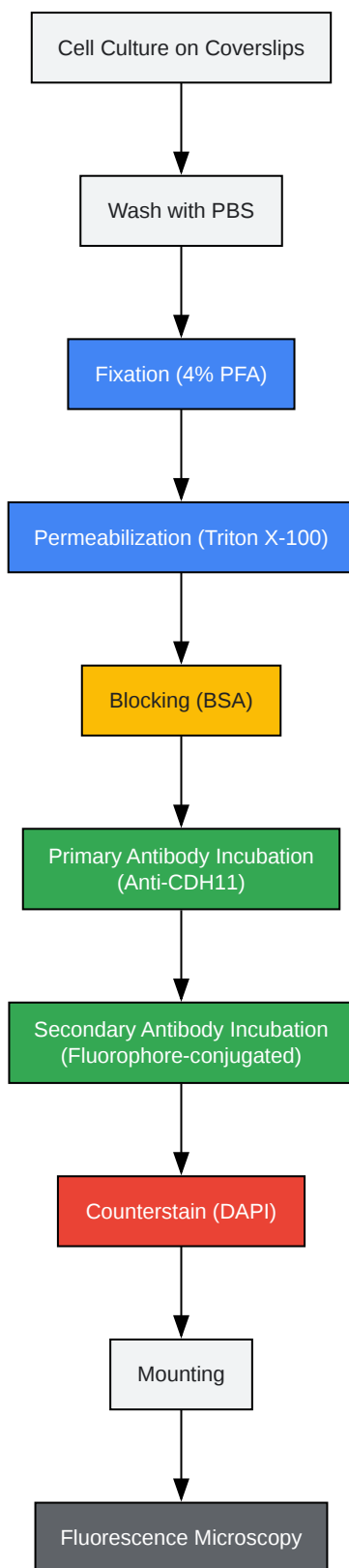
Data Presentation

Quantitative Parameters for Immunofluorescence Protocol

Parameter	Reagent/Component	Concentration/Dilution	Incubation Time	Temperature
Fixation	Paraformaldehyde (PFA)	4% in PBS	10-20 min	Room Temp
Permeabilization	Triton X-100	0.1% - 0.5% in PBS	5-10 min	Room Temp
Blocking	Bovine Serum Albumin (BSA)	1% - 5% in PBS	30-60 min	Room Temp
Primary Antibody	Anti-Cadherin-11	1:100 - 1:1000	1 hr or Overnight	Room Temp or 4°C
Secondary Antibody	Fluorophore-conjugated	1:200 - 1:1000	1-2 hr	Room Temp
Nuclear Stain	DAPI	1-5 µg/mL	5-10 min	Room Temp

Visualizations

Experimental Workflow



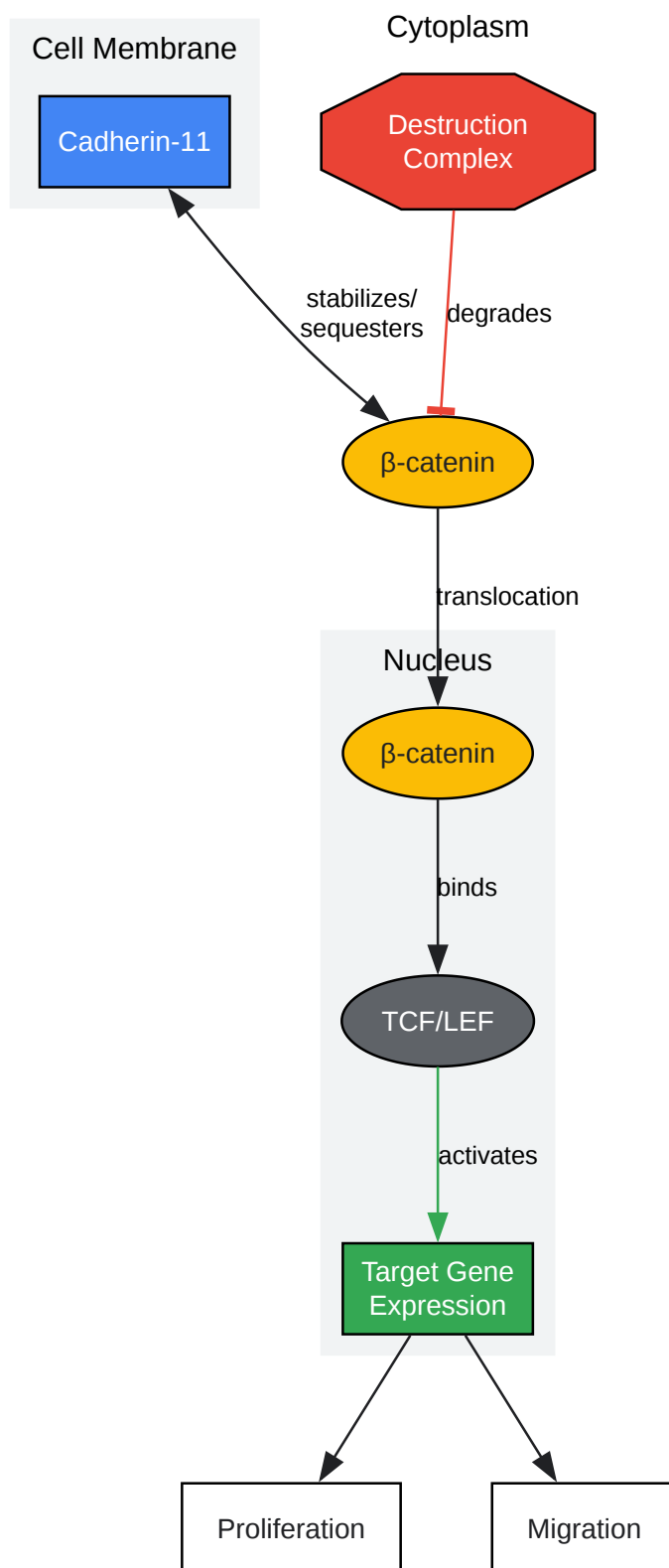
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Caption: Workflow for **Cadherin-11** immunofluorescence staining.

Cadherin-11 Signaling Pathway

Cadherin-11 is involved in multiple signaling cascades that influence cell behavior.^[3] A key pathway involves its interaction with β -catenin, a component of the Wnt signaling pathway.^{[2][7]}

Cadherin-11 can sequester β -catenin in the cytoplasm, influencing its availability for nuclear translocation and subsequent activation of Wnt target genes, which are often involved in cell proliferation and migration.^[7]



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Caption: Simplified **Cadherin-11** and Wnt/β-catenin signaling.

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